molecular formula C18H20N8O2 B1394522 N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine CAS No. 944396-88-7

N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine

Cat. No.: B1394522
CAS No.: 944396-88-7
M. Wt: 380.4 g/mol
InChI Key: XZTYTIOLZIKUJR-UHFFFAOYSA-N
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Scientific Research Applications

NIBR17 has a wide range of scientific research applications, including:

Mechanism of Action

Biochemical Pathways

The inhibition of PI3K by NIBR-17 primarily affects the PI3K/Akt/mTOR pathway. This pathway is crucial for many cellular processes, including cell cycle progression, growth, and survival. By inhibiting PI3K, NIBR-17 prevents the activation of Akt, a key player in promoting cell survival and growth. This, in turn, inhibits mTOR, a central regulator of cell growth and proliferation .

Pharmacokinetics

It is known that the compound has suitable pharmacokinetic properties for in vivo studies

Result of Action

The inhibition of the PI3K/Akt/mTOR pathway by NIBR-17 leads to a decrease in cell growth and proliferation. This makes NIBR-17 a potential therapeutic agent for diseases characterized by overactive PI3K signaling, such as certain types of cancer .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential risks .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further studies. It could potentially be explored for uses in fields like medicinal chemistry, materials science, or chemical biology, among others .

Biochemical Analysis

Biochemical Properties

N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase 4 (DPP-4), influencing its activity . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s function.

Cellular Effects

The effects of N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival . Additionally, it can modulate the expression of various genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with DPP-4 leads to enzyme inhibition, which has downstream effects on glucose metabolism . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. In vitro studies have shown that it remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

In animal models, the effects of N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine vary with dosage. Low doses have been found to be beneficial in modulating metabolic pathways without significant adverse effects. Higher doses can lead to toxicity and adverse effects, such as liver damage and altered metabolic functions . Threshold effects have been observed, indicating a narrow therapeutic window for this compound.

Metabolic Pathways

N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with P-glycoprotein, which influences its cellular uptake and distribution . These interactions can affect its localization and accumulation within different tissues.

Subcellular Localization

N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it can exert its biochemical effects. Targeting signals and post-translational modifications play a role in directing it to specific compartments or organelles . These localization patterns are crucial for its activity and function within cells.

Preparation Methods

The synthesis of NIBR17 involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for NIBR17 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity .

Chemical Reactions Analysis

NIBR17 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NIBR17 may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .

Comparison with Similar Compounds

NIBR17 is unique in its ability to inhibit all class I phosphoinositide 3-kinase isoforms with high potency. Similar compounds include:

NIBR17 stands out due to its high potency and broad-spectrum inhibition of class I phosphoinositide 3-kinase isoforms, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

6-(2-aminopyrimidin-5-yl)-N-(6-methoxypyridin-3-yl)-2-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2/c1-27-16-3-2-13(11-20-16)23-15-8-14(12-9-21-17(19)22-10-12)24-18(25-15)26-4-6-28-7-5-26/h2-3,8-11H,4-7H2,1H3,(H2,19,21,22)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTYTIOLZIKUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=C(N=C3)N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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